[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone
Description
The compound [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone is a hybrid heterocyclic molecule featuring a benzimidazole core fused with a pyrazole ring and a trifluoromethyl-substituted phenyl methanone group. The benzimidazole moiety is known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug bioavailability .
Properties
IUPAC Name |
[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O/c26-25(27,28)19-11-5-4-10-18(19)24(33)32-15-14-21(30-32)23-29-20-12-6-7-13-22(20)31(23)16-17-8-2-1-3-9-17/h1-15H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSACYGVNPVPZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=CC=C5C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone is a derivative of benzimidazole and pyrazole, which has garnered attention in the pharmaceutical field for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial efficacy, and mechanisms of action.
Chemical Structure and Properties
The compound's structure includes a pyrazole moiety linked to a benzimidazole and trifluoromethyl phenyl group, which contributes to its biological properties. The molecular formula is C19H16F3N3O, and its IUPAC name is this compound.
Anticancer Activity
Recent studies have demonstrated that compounds containing benzimidazole and pyrazole scaffolds exhibit significant anticancer activity. For example:
- Cell Line Studies : In vitro assays showed that derivatives of pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
| Compound Type | Target Cell Line | IC50 Value (µM) |
|---|---|---|
| Pyrazole Derivative | MCF7 | 3.79 |
| Pyrazole Derivative | SF-268 | 12.50 |
| Pyrazole Derivative | NCI-H460 | 42.30 |
The mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells, leading to reduced cell viability.
- Inhibition of Kinases : Some derivatives have been identified as potent inhibitors of kinases such as Aurora-A, which is crucial for cell cycle regulation .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial Efficacy : Research has indicated that benzimidazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures exhibited MIC values that were competitive with standard antibiotics like ampicillin and norfloxacin .
| Bacterial Strain | MIC Value (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 2 | Norfloxacin |
| Escherichia coli | 140 - 290 | Ampicillin |
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Benzimidazole Derivatives : A study reported that a series of benzimidazole-based compounds showed significant antibacterial activity against MRSA and E. coli, with promising results in terms of MIC values compared to existing treatments .
- Pyrazole Compounds : Another investigation found that specific pyrazole derivatives inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM, illustrating their potential in treating lung cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzimidazole- and pyrazole-containing hybrids. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Benzimidazole Derivatives :
- The benzimidazole core in the target compound is shared with analogs like 9c and triazole-benzimidazole hybrids . These derivatives exhibit α-glucosidase inhibition and antifungal activity, suggesting the target compound may share similar enzyme-targeting mechanisms.
- Substitution at the benzyl position (as in the target compound) likely enhances binding affinity to hydrophobic enzyme pockets compared to unsubstituted analogs .
Pyrazole-Based Analogs :
- Pyrazole-carbaldehyde derivatives (e.g., 1-(6-fluoro-benzothiazol-2-yl)-pyrazole-4-carbaldehyde ) demonstrate antiviral activity due to the electron-withdrawing aldehyde group . The trifluoromethyl group in the target compound may mimic this effect, enhancing metabolic resistance.
- Pyrazole-thiophene hybrids (e.g., compound 7a ) show dual antimicrobial and antitumor activity, attributed to the thiophene’s electron-rich π-system . The target compound lacks this moiety but compensates with a lipophilic trifluoromethyl group.
Trifluoromethyl Substitution :
- The CF₃ group in the target compound is a hallmark of improved pharmacokinetics. For example, trifluoromethyl-benzyl derivatives (e.g., 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine ) exhibit enhanced blood-brain barrier penetration . This suggests the target compound could be optimized for CNS-targeted applications.
Synthetic Pathways: The synthesis of the target compound likely involves a multi-step route similar to benzimidazole-triazole hybrids (e.g., 9c), which employ nucleophilic substitution and click chemistry . highlights the use of 1,4-dioxane and triethylamine for pyrazole-methanone formation, a plausible pathway for the target compound .
Table 2: Physicochemical Properties (Inferred)
Q & A
Q. What are the optimal synthetic routes for [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of benzimidazole precursors with pyrazole intermediates. Key steps include:
- Catalyst Selection : Use Pd-based catalysts for coupling reactions or copper(I) iodide for azide-alkyne cycloadditions (e.g., Huisgen reaction) .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity for heterocyclic ring formation, while dichloromethane is preferred for acid-sensitive intermediates .
- Temperature Control : Maintain 60–80°C for cyclization steps to avoid side reactions .
Table 1 : Yield comparison under varying conditions (adapted from ):
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 70 | 82 |
| Pd(PPh₃)₄ | THF | 80 | 75 |
| None | DCM | RT | 45 |
Purity Assessment : Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate by HPLC (>95% purity) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl group at δ 5.2–5.5 ppm; trifluoromethyl at δ 120–125 ppm in ¹³C) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 509.15) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .
Note : For hygroscopic intermediates, use anhydrous solvents and inert atmosphere during handling .
Advanced Research Questions
Q. How can computational docking studies predict the biological target interactions of this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs due to the compound’s heterocyclic motifs .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for molecular docking. Input the crystal structure (if available) or optimized DFT geometry .
- Validation : Compare docking poses (e.g., π-π stacking between benzimidazole and receptor aromatic residues) with experimental bioactivity data .
Example : In a study of analogous compounds, 9c showed binding affinity to HIV-1 protease (PDB: 1HPV) with a docking score of −9.2 kcal/mol .
Q. How can conflicting bioactivity data across assays be resolved?
- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Address this by:
- Orthogonal Assays : Validate kinase inhibition (e.g., ELISA) with cell-based viability assays (MTT) .
- Control Experiments : Test against structurally related inactive analogs to confirm specificity .
- Dose-Response Curves : Ensure linearity (R² > 0.95) to rule out solubility artifacts .
Case Study : A benzothiazole analog showed IC₅₀ = 2 μM in enzyme assays but no activity in cell lines due to poor membrane permeability .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., esterification of pyrazole NH) to enhance bioavailability .
- In Silico Predictors : Use ADMET Predictor™ or SwissADME to estimate metabolic hotspots (e.g., benzyl cleavage) .
Data Contradiction Analysis
Q. Why do spectroscopic data (e.g., NMR) sometimes deviate from computational predictions?
- Methodological Answer : Discrepancies may stem from:
- Dynamic Effects : Rotamers or tautomers in solution (e.g., benzimidazole proton exchange) not modeled in DFT .
- Solvent Artifacts : CDCl₃ vs. DMSO-d₆ can shift peaks by 0.1–0.3 ppm. Always report solvent conditions .
- Impurity Peaks : Trace solvents (e.g., EtOAc at δ 1.2 ppm) may overlap; use deuterated solvents >99.9% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
